Cas no 4033-40-3 (N2-Acetyl-L-asparagine)

N2-Acetyl-L-asparagine Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Acetamido-4-amino-4-oxobutanoic acid
- (2S)-2-acetamido-4-amino-4-oxobutanoic acid
- Ac-Asn-OH
- Acetyl-L-asparagine
- N2-Acetyl-L-asparagine
- Nα-Acetyl-L-asparagine
- Ac-L-Asn-OH
- NA-ACETYL-L-ASPARAGINE
- N-acetyl-Asn-OH
- N-acetylasparagine
- N-Acetyl-L-asparagin
- N-ACETYL-L-ASPARAGINE
- N-ACETYL-L-ASPARATICACID
- NALPHA-ACETYL-L-ASPARAGINE BIOCHEMIKA
- Asparagine,N2-acetyl-, L- (6CI,7CI,8CI)
- N2-Acetylasparagine
- NSC 186895
- a-N-Acetyl-L-asparagine
- (2S)-3-carbamoyl-2-acetamidopropanoic acid
- DTXSID401035921
- AS-48981
- N alpha -Acetyl-L-asparagine
- D0P42N84Z6
- UNII-D0P42N84Z6
- AcAsn
- CHEMBL4778641
- Q27275946
- EINECS 223-716-7
- EX-A7843F
- FD21163
- N
- s2989
- SCHEMBL468797
- W-106362
- n-alpha-acetyl-l-asparagine
- MFCD00066023
- .ALPHA.-N-ACETYL-L-ASPARAGINE
- CS-W017514
- ASPARAGINE, N2-ACETYL-, L-
- acetylasparagine
- NSC-186895
- Nalpha-Acetyl-L-asparagine, 98%
- HY-W016798
- EN300-871074
- (S)-2-Acetamido-4-amino-4-oxobutanoicacid
- AM81557
- CHEBI:139582
- L-Asparagine, N2-acetyl-
- AKOS016843261
- Nalpha-Acetyl-L-asparagine
- A-Acetyl-L-asparagine
- NS00015180
- 4033-40-3
- N-Acetyl-L-asparagine; N-Acetylasparagine; N2-Acetylasparagine; NSC 186895alpha-N-Acetyl-L-asparagine;
- N-Acetyl- L-asparagine
- HXFOXFJUNFFYMO-BYPYZUCNSA-N
- Asparagine, N2-acetyl-
-
- MDL: MFCD00066023
- Inchi: 1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1
- InChI Key: HXFOXFJUNFFYMO-BYPYZUCNSA-N
- SMILES: CC(N[C@H](C(O)=O)CC(N)=O)=O
Computed Properties
- Exact Mass: 174.06400
- Monoisotopic Mass: 174.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.8
- Topological Polar Surface Area: 110A^2
Experimental Properties
- Density: 1.346
- Melting Point: 168-170 °C (lit.)
- Boiling Point: 588.7 °C at 760 mmHg
- Flash Point: 309.8 °C
- Refractive Index: 1.508
- PSA: 109.49000
- LogP: -0.45770
N2-Acetyl-L-asparagine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10-21
- Storage Condition:2-8°C
N2-Acetyl-L-asparagine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N2-Acetyl-L-asparagine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB313914-5 g |
Ac-Asn-OH, 95%; . |
4033-40-3 | 95% | 5g |
€140.50 | 2022-06-11 | |
Fluorochem | 226371-5g |
S)-2-Acetamido-4-amino-4-oxobutanoic acid |
4033-40-3 | 95% | 5g |
£123.00 | 2022-02-28 | |
abcr | AB313914-25 g |
Ac-Asn-OH, 95%; . |
4033-40-3 | 95% | 25g |
€413.50 | 2022-06-11 | |
S e l l e c k ZHONG GUO | S2989-25mg |
Nα-Acetyl-L-asparagine |
4033-40-3 | 99.81% | 25mg |
¥794.98 | 2023-09-15 | |
Enamine | EN300-871074-2.5g |
(2S)-3-carbamoyl-2-acetamidopropanoic acid |
4033-40-3 | 95.0% | 2.5g |
$198.0 | 2025-03-21 | |
Chemenu | CM303039-100g |
(S)-2-Acetamido-4-amino-4-oxobutanoic acid |
4033-40-3 | 97% | 100g |
$592 | 2021-06-09 | |
abcr | AB313914-5g |
Ac-Asn-OH, 95%; . |
4033-40-3 | 95% | 5g |
€140.50 | 2024-04-17 | |
A2B Chem LLC | AI49859-5g |
Ac-Asn-OH |
4033-40-3 | 95% | 5g |
$198.00 | 2024-04-20 | |
1PlusChem | 1P00I8DF-1g |
Ac-Asn-OH |
4033-40-3 | 95% | 1g |
$35.00 | 2025-02-28 | |
MedChemExpress | HY-W016798-10mM*1 mL in DMSO |
(S)-2-acetamido-4-amino-4-oxobutanoic acid |
4033-40-3 | ≥98.0% | 10mM*1 mL in DMSO |
¥2310 | 2024-04-18 |
N2-Acetyl-L-asparagine Related Literature
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1. Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(N α-acetyl-l-aminoacyl)glycerol derivativesCarmen Morán,María Rosa Infante,Pere Clapés α-acetyl-l-aminoacyl)glycerol derivatives. Carmen Morán María Rosa Infante Pere Clapés J. Chem. Soc. Perkin Trans. 1 2001 2063
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2. Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(N α-acetyl-l-aminoacyl)glycerol derivativesCarmen Morán,María Rosa Infante,Pere Clapés α-acetyl-l-aminoacyl)glycerol derivatives. Carmen Morán María Rosa Infante Pere Clapés J. Chem. Soc. Perkin Trans. 1 2001 2063
-
3. Selective labelling of peptides using (dienyl) iron tricarbonyl cationsJohn A. Carver,Betty Fates,Leon A. P. Kane-Maguire J. Chem. Soc. Chem. Commun. 1993 928
Additional information on N2-Acetyl-L-asparagine
Introduction to N2-Acetyl-L-asparagine (CAS No. 4033-40-3)
N2-Acetyl-L-asparagine, with the chemical formula C₄H₉NO₅, is a derivative of the amino acid L-asparagine. This compound has garnered significant attention in the field of pharmaceuticals and biotechnology due to its unique structural and functional properties. The addition of an acetyl group at the N₂ position modifies the chemical behavior of asparagine, making it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The synthesis of N2-Acetyl-L-asparagine typically involves the acetylation of L-asparagine using acetic anhydride or other acetylating agents under controlled conditions. The purity and yield of this compound are critical for its intended applications, particularly in drug development where impurities can affect efficacy and safety. Advanced purification techniques, such as recrystallization or chromatography, are employed to ensure high-quality material.
Recent research has highlighted the role of N2-Acetyl-L-asparagine in peptide and protein synthesis. Its modified structure allows it to serve as a protecting group or a building block in the assembly of complex biomolecules. For instance, in solid-phase peptide synthesis (SPPS), N₂-acetylated asparagine residues can enhance the stability of peptide chains during coupling reactions, improving overall yield and purity.
Moreover, N2-Acetyl-L-asparagine has been explored for its potential biological activities. Studies suggest that it may modulate enzyme activity and protein folding, which are crucial processes in cellular function. In particular, its ability to influence post-translational modifications has implications for diseases associated with protein misfolding or aberrant modification pathways.
In the realm of drug development, N2-Acetyl-L-asparagine is being investigated as a precursor for more complex pharmacophores. Its structural flexibility allows chemists to derivatize it into novel compounds with specific therapeutic targets. For example, modifications at the acetyl group or the side chain can lead to derivatives with enhanced solubility, bioavailability, or binding affinity to biological receptors.
The compound's role in cellular signaling pathways has also been a subject of interest. Researchers have observed that N₂-acetylated asparagine residues can affect the activity of certain enzymes involved in metabolic pathways. This discovery opens up possibilities for developing treatments targeting metabolic disorders by modulating these pathways.
Another area where N2-Acetyl-L-asparagine shows promise is in the field of nutraceuticals. As a modified amino acid, it may have unique nutritional benefits compared to its unmodified counterpart. Some preliminary studies suggest that it could support immune function or enhance neurotransmitter production, although further research is needed to validate these claims.
From an industrial perspective, the production and application of N2-Acetyl-L-asparagine require efficient synthetic routes and scalable processes. Continuous improvements in biocatalysis and green chemistry have enabled more sustainable methods for its synthesis, reducing environmental impact while maintaining high product quality.
The regulatory landscape for N2-Acetyl-L-asparagine is another critical aspect to consider. As a pharmaceutical intermediate or potential active ingredient, it must comply with stringent guidelines set by agencies such as the FDA or EMA. Manufacturers must ensure that all production processes adhere to Good Manufacturing Practices (GMP) to guarantee safety and efficacy.
In conclusion, N2-Acetyl-L-asparagine (CAS No. 4033-40-3) is a multifaceted compound with significant potential in pharmaceuticals, biotechnology, and nutraceuticals. Its unique chemical properties make it a valuable tool for synthetic chemistry and drug development, while its biological activities open up new avenues for therapeutic intervention. As research continues to uncover its capabilities, N2-Acetyl-L-asparagine is poised to play an increasingly important role in advancing scientific and medical innovation.
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